N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide
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Overview
Description
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of three methyl groups attached to the nitrogen atom and an iodide ion. Thiazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide typically involves the reaction of 1,2-thiazole with trimethylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1,2-thiazole+trimethylamine+methyl iodide→N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide
The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or ethanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Corresponding halide salts.
Scientific Research Applications
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N,4-trimethyl-1,3-thiazol-2-amine
- N,N-dimethyl-1,2-thiazol-4-amine
- N-methyl-1,2-thiazol-4-amine
Uniqueness
N,N,N-Trimethyl-1,2-thiazol-4-aminium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in certain reactions, making it valuable in specialized applications .
Properties
CAS No. |
64527-31-7 |
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Molecular Formula |
C6H11IN2S |
Molecular Weight |
270.14 g/mol |
IUPAC Name |
trimethyl(1,2-thiazol-4-yl)azanium;iodide |
InChI |
InChI=1S/C6H11N2S.HI/c1-8(2,3)6-4-7-9-5-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
InChI Key |
CUANMNSPQOGVJM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CSN=C1.[I-] |
Origin of Product |
United States |
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